

Catalytic isomerization of n-undecane to branched isomers

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Compound of Interest

Compound Name: 3-Ethyl-2,4-dimethylheptane

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Application Note: Catalytic Isomerization of n-Undecane

Introduction

The catalytic hydroisomerization of long-chain n-alkanes, such as n-undecane, into their branched isomers is a critical process in the petroleum refining industry. This transformation is essential for improving the quality of fuels by increasing the octane number of gasoline and enhancing the cold-flow properties (i.e., lowering the pour point) of diesel and lubricating oils.[1][2] The process typically employs bifunctional catalysts, which possess both metallic sites for hydrogenation/dehydrogenation and acidic sites for skeletal isomerization.[3][4] A delicate balance between these two functions is paramount for achieving high conversion rates and selectivity towards the desired branched isomers while minimizing undesirable cracking reactions.[1][5]

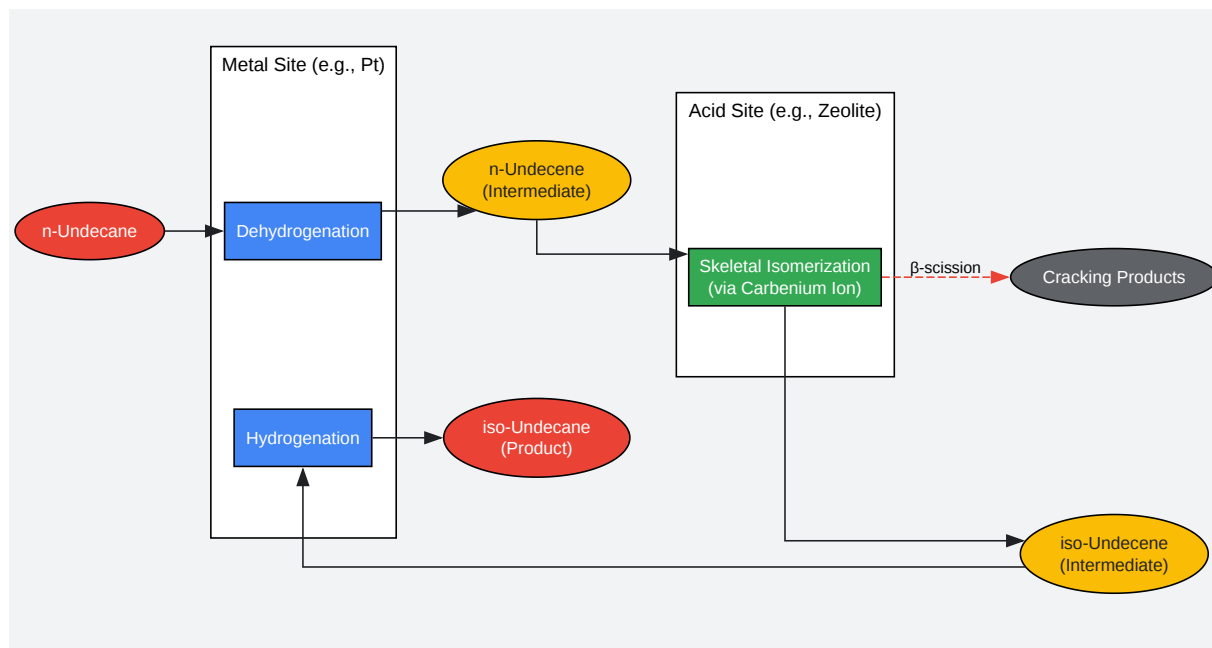
This document provides an overview of the reaction mechanism, detailed experimental protocols for catalyst preparation and performance evaluation, and a summary of catalytic performance data using common zeolite-based catalysts like ZSM-22 and SAPO-11. While n-undecane is the focus, data from similar long-chain alkanes like n-dodecane and n-decane are included as they serve as excellent and widely studied model compounds.[6][7][8]

Reaction Mechanism

The hydroisomerization of n-alkanes over bifunctional catalysts follows a well-established mechanism involving three main steps, as illustrated in the diagram below.[\[3\]](#)[\[4\]](#)[\[9\]](#)

- Dehydrogenation: The linear alkane (e.g., n-undecane) is first dehydrogenated on a metal site (typically platinum) to form an alkene intermediate (e.g., undecene).
- Skeletal Isomerization: The alkene intermediate diffuses to a Brønsted acid site on the support (e.g., a zeolite), where it is protonated to form a secondary carbenium ion. This carbocation then undergoes skeletal rearrangement to form more stable tertiary carbenium ions, which subsequently deprotonate to yield branched alkene isomers.[\[9\]](#)
- Hydrogenation: The branched alkene diffuses back to a metal site, where it is hydrogenated to form the final branched alkane product (e.g., isoundecane).

Cracking occurs when the carbenium ion intermediates undergo β -scission, breaking C-C bonds to form smaller molecules.[\[4\]](#)[\[10\]](#) Controlling reaction conditions and catalyst properties to favor isomerization over cracking is the primary challenge.[\[5\]](#)



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Caption: Bifunctional reaction pathway for n-alkane hydroisomerization.

Experimental Protocols

The following sections detail the procedures for catalyst synthesis, the hydroisomerization reaction, and subsequent product analysis.

1. Protocol: Catalyst Preparation (Pt/ZSM-22)

This protocol describes the synthesis of a 0.5 wt% Platinum on ZSM-22 zeolite catalyst via incipient wetness impregnation.

- Materials:
 - H-ZSM-22 zeolite powder (calcined)

- Tetraammineplatinum(II) nitrate ([--INVALID-LINK--2](#)) or similar precursor
- Deionized water
- Drying oven
- Muffle furnace
- Procedure:
 - Drying: Dry the H-ZSM-22 zeolite support in an oven at 120°C for at least 4 hours to remove adsorbed water.
 - Precursor Solution Preparation: Calculate the mass of the platinum precursor required to achieve a final Pt loading of 0.5 wt%. Dissolve this amount in a volume of deionized water equal to the pre-determined pore volume of the dried H-ZSM-22 support (incipient wetness).
 - Impregnation: Add the precursor solution dropwise to the dried zeolite powder while continuously mixing to ensure uniform distribution.
 - Aging: Allow the impregnated material to age at room temperature for 12-24 hours in a covered container.
 - Drying: Dry the aged catalyst in an oven at 120°C for 12 hours.
 - Calcination: Place the dried catalyst in a muffle furnace. Ramp the temperature at a rate of 2-5°C/min to 350-450°C and hold for 3-6 hours in a flow of dry air to decompose the precursor and anchor the platinum species.
 - Storage: Cool the finished catalyst to room temperature and store it in a desiccator until use.

2. Protocol: Hydroisomerization Reaction

This protocol details the evaluation of the prepared catalyst using a continuous-flow fixed-bed microreactor.[\[11\]](#)[\[12\]](#)

- Apparatus:
 - High-pressure fixed-bed stainless steel reactor
 - Mass flow controllers (for H₂ and other gases)
 - High-pressure liquid pump (e.g., HPLC pump for n-undecane)
 - Temperature controller and furnace
 - Back pressure regulator
 - Gas-liquid separator
 - Gas chromatograph (GC) for online or offline analysis
- Procedure:
 - Catalyst Loading: Load the reactor with a known mass (e.g., 0.2 - 1.0 g) of the prepared Pt/ZSM-22 catalyst, typically pelletized and sieved to a specific particle size range (e.g., 20-40 mesh).
 - Catalyst Pre-treatment (Reduction):
 - Purge the system with an inert gas (e.g., N₂).
 - Heat the catalyst under a flow of pure hydrogen (H₂) to a temperature of 400-460°C at a rate of 5°C/min.
 - Hold at this temperature for 2-4 hours to reduce the platinum oxide species to their active metallic state.
 - Reaction Start-up:
 - After reduction, lower the reactor temperature to the desired reaction temperature (e.g., 250-350°C).

- Adjust the system pressure using the back pressure regulator to the target pressure (e.g., 1-4 MPa).
- Introduce the n-undecane feed into the reactor using the high-pressure liquid pump at a specific weight hourly space velocity (WHSV, e.g., 1.0 h^{-1}). The WHSV is defined as the mass flow rate of the feed divided by the mass of the catalyst.
- Maintain a constant molar ratio of hydrogen to hydrocarbon (H_2/HC), typically ranging from 5 to 25.[8]
- Steady-State Operation: Allow the reaction to stabilize for at least 2-3 hours until a steady state is reached, as confirmed by consistent product composition from the GC analysis.
- Product Collection and Analysis:
 - Cool the reactor effluent and direct it to a gas-liquid separator.
 - Analyze the liquid product stream using a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., PONA or similar).
 - Analyze the gas phase similarly to quantify light cracking products.

3. Protocol: Product Analysis

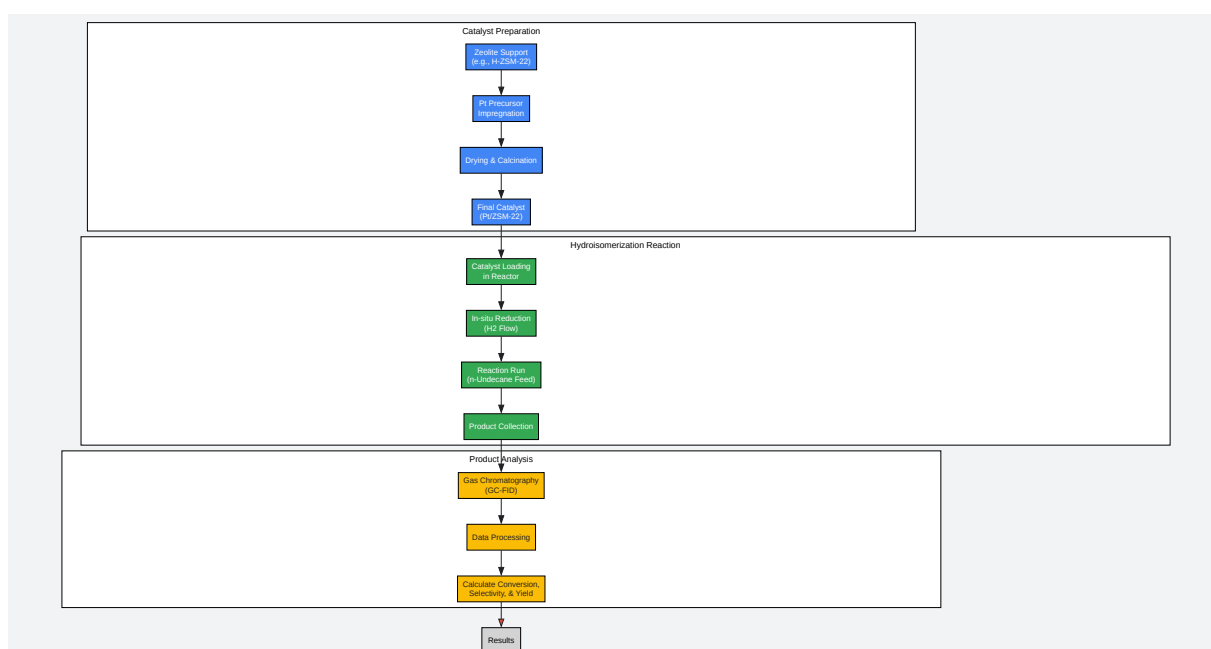
- Method: Gas Chromatography (GC-FID)
- Procedure:
 - Calibration: Calibrate the GC using certified standards for n-undecane and its expected isomers (e.g., methyl-decanes, ethyl-nonanes, dimethyl-nonanes) as well as potential cracking products.
 - Sample Injection: Inject a known volume of the liquid product into the GC.
 - Data Analysis: Identify and quantify the peaks corresponding to unreacted n-undecane, various branched isomers, and cracking products based on retention times and calibration curves.

- Calculations:

- n-Undecane Conversion (%): $\frac{(\text{moles of n-undecane in}) - (\text{moles of n-undecane out})}{(\text{moles of n-undecane in})} \times 100$
- Isomer Selectivity (%): $\frac{(\text{moles of all C11 isomers formed})}{(\text{moles of n-undecane converted})} \times 100$
- Isomer Yield (%): $\frac{(\text{Conversion} \times \text{Isomer Selectivity})}{100}$

Visualized Experimental Workflow

The diagram below outlines the logical flow of the experimental process from catalyst synthesis to final data analysis.



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Caption: Overall workflow for n-undecane hydroisomerization experiments.

Data Presentation: Catalyst Performance

The following tables summarize the catalytic performance for the hydroisomerization of long-chain n-alkanes over various bifunctional catalysts. This data provides a comparative basis for catalyst selection and process optimization.

Table 1: Performance of Pt/ZSM-22 Catalysts

Feedstock	Catalyst	Temp. (°C)	Pressure (bar)	Conversion (%)	Isomer Yield (%)	Reference
n-Dodecane	0.5% Pt/ZSM-22	300	-	96.6	~40	[13]
n-Dodecane	Pt/ZSM-22-CA-2 ¹	340	1.5	89.7	~75	[6]
n-Dodecane	Pt/siliceous ZSM-22	290	40	29.0	~27.8	[8]
n-Dodecane	Pt/ZSM-22-Y ²	320	4.0	~95	~70	[14]

¹Citric acid-treated ZSM-22.[6] ²Post-treated ZSM-22 and Y zeolite composite.[14]

Table 2: Performance of Pt/SAPO-11 Catalysts

Feedstock	Catalyst	Temp. (°C)	Pressure (bar)	Conversion (%)	Isomer Yield (%)	Reference
n-Decane	0.25% Pt/SAPO-11	275	Atmospheric	56.8	-	[7][15]
n-Decane	0.25% PtZrW/SAP O-11	275	Atmospheric	66.7	-	[16]
n-Dodecane	Pt/SAPO-11	280	20	80.0	70.0	[8]
n-Hexadecane	0.5% Pt/SAPO-11	340	15	81.8	70.7	[17]

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